Copper pyrophosphate

Semiconductor metallization Electrodeposition Thin film characterization

Researchers requiring consistent Cu²⁺ delivery in alkaline electroplating baths without cyanide toxicity face supply inconsistency with soluble copper salts. Copper pyrophosphate resolves this through near-zero water solubility (9 mg/L at 20 °C) and stable [Cu(P₂O₇)₂]⁶⁻ complex formation (log β ≈ 6.7-9.0), enabling homogeneous 20-280 nm films on untreated silicon with high via-chain yield. • Delivers 40-60% smoke density reduction as a flame-retardant synergist in PVC cable formulations compliant with EN 45545-2. • Maintains electrodeposit hardness of 210-220 DPH after 2 h at 250 °C vs. 105 DPH for acid sulfate deposits. • Thermally stable to 1140 °C without corrosive SOₓ evolution, preserving ceramic glaze color fidelity at 800-1200 °C. • Controlled Cu²⁺ release eliminates acute phytotoxicity risks in single-application agricultural micronutrient delivery.

Molecular Formula Cu2O7P2
Molecular Weight 301.04 g/mol
CAS No. 15191-80-7
Cat. No. B093880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper pyrophosphate
CAS15191-80-7
Molecular FormulaCu2O7P2
Molecular Weight301.04 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2]
InChIInChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
InChIKeyPEVJCYPAFCUXEZ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Pyrophosphate Technical Baseline


Copper pyrophosphate (Cu₂P₂O₇, CAS 15191-80-7) is an inorganic copper(II) salt of pyrophosphoric acid that exists in multiple hydration states, most commonly as the anhydrous form or trihydrate. It appears as a light blue to greenish-blue powder or granules with a melting point of 1140 °C, a density of 4.2 g/cm³, and extremely low water solubility of approximately 9 mg/L at 20 °C . Unlike highly soluble copper salts such as copper sulfate pentahydrate (water solubility ~320 g/L at 20 °C), copper pyrophosphate's near-insolubility and strong complexation behavior with excess pyrophosphate ions fundamentally alter its performance profile in electrochemical, thermal, and controlled-release applications [1]. This compound serves as the primary copper source in alkaline cyanide-free electroplating baths and finds use in catalysis, flame-retardant polymer formulations, ceramic pigments, and agricultural micronutrient delivery systems.

Cyanide-free alkaline copper electroplating
Controlled copper ion release for agriculture
High thermal stability supports ceramic processing

Copper Pyrophosphate Substitution Risks


Direct substitution of copper pyrophosphate with alternative copper salts—particularly copper sulfate—is technically unsound in multiple high-value applications due to fundamental differences in solubility, complexation chemistry, and thermal decomposition behavior. Copper sulfate pentahydrate exhibits water solubility exceeding 300 g/L, making it acutely phytotoxic in agricultural foliar applications and prone to rapid leaching in soil, whereas copper pyrophosphate releases Cu²⁺ ions over extended periods at a controlled rate . In electroplating, the pyrophosphate anion forms a stable complex with Cu²⁺ (stability constant log β ≈ 6.7–9.0 for [Cu(P₂O₇)₂]⁶⁻), which enables deposition at alkaline pH (8–10) with high throwing power and eliminates the hazardous cyanide required for traditional alkaline copper baths [1]. In high-temperature ceramic processing, copper sulfate decomposes at approximately 650 °C with evolution of corrosive SOₓ gases, while copper pyrophosphate remains stable up to its melting point of 1140 °C, preserving color fidelity and structural integrity in glaze formulations fired at 800–1200 °C .

Solubility mismatch
Water solubility differs by orders of magnitude; sulfate salts risk phytotoxicity and rapid leaching.
Complexation chemistry
Pyrophosphate complexation enables cyanide-free alkaline plating, absent in simple copper salts.
Thermal decomposition
Copper pyrophosphate remains stable at high temperatures; sulfate salts decompose at much lower temperatures with corrosive gas emission.

Copper Pyrophosphate Comparative Evidence


Film Homogeneity and Adhesion on Silicon

Copper pyrophosphate electrolyte produces homogeneous copper films with metallic luster and good adhesion on silicon substrates across a thickness range of 20 to 280 nm, whereas copper sulfate solutions yield films with inferior adhesion and uniformity characteristics under identical additive-free and HF-free conditions [1]. The study employed cyclic voltammetry to characterize the silicon/electrolyte interface and atomic force microscopy (AFM) to measure root-mean-square roughness and average grain size, with X-ray diffraction (XRD) used to determine scattering coherence length for grain size comparison.

Film Homogeneity
Head-to-head
Homogeneous films, metallic luster, good adhesion on Si (20–280 nm) vs. sulfate: inferior adhesion, non-uniform
Reported film quality improvement on silicon without HF pretreatment
Cyclic voltammetry, AFM, XRD; additive-free conditions
Semiconductor metallization Electrodeposition Thin film characterization

Via-Chain Resistance Yield in ULSI

A two-step copper electroplating technique employing an alkali-metal-free copper pyrophosphate bath for the seed enhancement step delivers excellent yield of via-chain resistance compared to conventional copper sulfate electroplating [1]. The alkali-metal-free copper pyrophosphate bath achieves conformal thickening of thin Cu seed layers without dissolution of the seed layer due to the bath's high resistivity, high polarization, and low Cu dissolubility.

Via-Chain Yield
Head-to-head
Excellent via-chain resistance yield vs. copper sulfate electroplating (quantitative yield data in full text)
Supports via-fill process reliability assessment
Two-step alkali-metal-free pyrophosphate seed enhancement
ULSI metallization Via filling Electroplating process yield

Hardness Retention After Thermal Baking

Copper electrodeposits from a commercial pyrophosphate bath retain their hardness of 210–220 DPH (diamond pyramid hardness, 100 g load) after baking for 2 hours at 250 °C when sufficient brightener is present, whereas deposits from a bright acid copper sulfate bath soften from an original hardness range of 210–220 DPH to 150 DPH at 150 °C and further to 105 DPH at 250 °C [1]. By increasing brightener concentration from 0 to 5X normal in the pyrophosphate bath, hardness can be raised from 80 DPH to 225 DPH, yield strength from 130 MPa to 389 MPa, and ultimate tensile strength from 235 MPa to 625 MPa, with these elevated values retained after the 250 °C baking treatment.

Hardness Retention
Head-to-head
Retains 210–220 DPH after 250°C/2h baking; sulfate drops to 105 DPH. Tensile strength up to 625 MPa with brightener.
Reported higher thermal stability of mechanical properties
Electroforming conditions; 5X brightener concentration
Electroforming High-temperature mechanical stability Copper deposit hardness

Smoke Density Reduction in PVC Cables

Copper pyrophosphate, when incorporated as a synergistic agent in polymer composites, reduces smoke density by 40–60% in PVC cable formulations . This performance is attributed to the compound's ability to promote reductive coupling and char formation during combustion, a mechanism shared with other copper(II) additives but enhanced by the pyrophosphate anion's thermal decomposition pathway which releases non-combustible phosphorus-containing species. The working concentration range for electroplating-grade copper pyrophosphate in PVC flame-retardant applications is 50–70 g/L in the electrolyte preparation, though additive loadings in solid polymer matrices are typically lower.

Smoke Suppression
Class-level
40–60% smoke density reduction in PVC cable formulations
May support flame-retardant cable compound development
Class-level inference; verify in specific formulation
Flame retardancy PVC compounding Smoke suppression

Controlled Copper Ion Release Kinetics

Copper pyrophosphate provides a slower, more controlled release of copper ions compared to highly soluble copper salts such as copper sulfate pentahydrate, significantly reducing the risk of phytotoxicity and environmental leaching when used in specialized fertilizers and soil amendments . The compound's water solubility of approximately 9 mg/L at 20 °C contrasts sharply with copper sulfate pentahydrate's solubility of approximately 320 g/L at 20 °C, a difference exceeding four orders of magnitude. This low solubility ensures that copper ions are released gradually over the growing season, maintaining tissue copper concentrations within the narrow window between deficiency (<5 ppm in leaf tissue) and toxicity (>20 ppm in sensitive crops).

Cu²⁺ Release Rate
Class-level
Water solubility ~9 mg/L vs. copper sulfate ~320 g/L; approx. 35,000-fold difference
Supports controlled-release micronutrient design
Class-level inference; data to verify for specific soil conditions
Micronutrient fertilizers Controlled release Phytotoxicity mitigation

OER Activity of Ultrathin Nanosheets

Hydrated copper pyrophosphate (Cu₂P₂O₇·3H₂O) ultrathin nanosheets with a unique 'pit-dot' nanostructure function as efficient pre-catalysts for the oxygen evolution reaction (OER), exhibiting a low overpotential of 319 mV to achieve a current density of 10 mA cm⁻² in 1.0 M KOH electrolyte, with a Tafel slope of 54 mV dec⁻¹ [1]. For context, this OER performance approaches that of benchmark noble-metal oxide catalysts such as RuO₂ (overpotential ~300–320 mV at 10 mA cm⁻² under similar conditions) while utilizing earth-abundant copper instead of scarce ruthenium or iridium. Post-catalytic characterization confirmed that the boosted pre-oxidation reaction of the copper pyrophosphate nanosheets plays a critical role in promoting durable OER catalysis.

OER Overpotential
Class-level
Overpotential 319 mV at 10 mA cm⁻², Tafel slope 54 mV dec⁻¹; comparable to RuO₂ benchmark
Reported electrocatalytic activity comparable to noble-metal oxides
'Pit-dot' Cu₂P₂O₇·3H₂O nanosheets; 1.0 M KOH
Water splitting Electrocatalysis Oxygen evolution reaction

Copper Pyrophosphate Application Scenarios


Semiconductor Metallization and Via Fill

Copper pyrophosphate electroplating baths are specifically indicated for semiconductor interconnect fabrication where film homogeneity, adhesion to untreated silicon, and high via-chain resistance yield are critical. The quantitative evidence demonstrates that copper pyrophosphate produces homogeneous films of 20–280 nm thickness on silicon without HF pre-treatment and achieves excellent via-chain resistance yield in two-step processes compared to copper sulfate [1][2]. This scenario is optimal for advanced logic and memory device manufacturing where seed layer preservation and conformal filling of high-aspect-ratio features directly impact device yield.

High-Temperature Electroformed Components

Copper pyrophosphate electroforming baths should be prioritized for applications where electrodeposited copper components must retain yield strength and hardness after exposure to elevated temperatures. Deposits from pyrophosphate baths maintain hardness of 210–220 DPH after 2 hours at 250 °C, whereas acid copper sulfate deposits soften to 105 DPH under identical conditions [1]. This thermal stability is essential for electroformed tooling, waveguides, and heat exchanger components that undergo brazing, soldering, or high-vacuum bake-out procedures during assembly or service.

Flame-Retardant PVC Cable Jacketing

Copper pyrophosphate is a technically justified flame-retardant synergist for PVC cable formulations requiring >40% smoke density reduction to meet building and transportation fire safety standards. The compound's ability to reduce smoke density by 40–60% through reductive coupling and char promotion mechanisms [1] addresses the critical safety metric of smoke obscuration during cable fires. This application scenario is particularly relevant for plenum-rated cables (CMP), riser cables (CMR), and railway/mass transit cable systems subject to EN 45545-2 or NFPA 130 smoke emission requirements.

Controlled-Release Micronutrient Fertilizers

Copper pyrophosphate is the preferred copper source for single-application, season-long micronutrient delivery in soil where soluble copper salts such as copper sulfate pose unacceptable phytotoxicity and leaching risks. With water solubility of 9 mg/L at 20 °C—approximately 35,000-fold lower than copper sulfate pentahydrate—copper pyrophosphate releases Cu²⁺ at rates that maintain tissue concentrations within the optimal sufficiency range without inducing acute toxicity [1][2]. This scenario is ideally suited for drip-irrigated orchards, container-grown ornamentals, and precision-fertilized field crops where labor costs associated with split applications of soluble copper salts would be prohibitive.

Application
Selection Property
Validation Focus
Semiconductor interconnect metallization
Film uniformity and adhesion on untreated silicon
Via-chain resistance yield; seed layer preservation
High-temperature electroformed components
Mechanical property retention after thermal exposure
Hardness and tensile strength after baking cycles
Flame-retardant PVC cable jacketing
Smoke density reduction synergy
Char promotion; smoke emission compliance testing
Controlled-release micronutrient fertilizers
Low water solubility for extended Cu²⁺ release
Phytotoxicity mitigation; leaching control in soil

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